Trioctanoin-carboxyls-13C3
Overview
Description
Trioctanoin-carboxyls-13C3 is a carbon-13 labeled form of trioctanoin (or tricaprylin), which is a triglyceride. It plays important roles in research related to Alzheimer’s disease and epilepsy. As a plant metabolite, it is used as an anticonvulsant and is investigated for pharmaceutical and clinical research .
Synthesis Analysis
Trioctanoin-carboxyls-13C3 can be synthesized using a diastereoselective total synthetic strategy. This approach allows the introduction of three 13C labels in two steps by ortho-toluate anion chemistry, resulting in a mass difference of 3 Da. Additionally, a stable isotopically labeled form of dihydrocitrinone (the main urinary metabolite of citrinin) can be synthesized from labeled citrinin .Molecular Structure Analysis
Trioctanoin-carboxyls-13C3 has the linear formula: [CH3(CH2)613CO2CH2]2CHO213C(CH2)6CH3. It is a triglyceride composed of three octanoic acid (caprylic acid) moieties esterified to a glycerol backbone .Chemical Reactions Analysis
Trioctanoin-carboxyls-13C3 does not undergo specific chemical reactions unique to its labeled form. Its behavior is similar to that of natural trioctanoin, participating in lipid metabolism and serving as an energy source .Scientific Research Applications
Utilization in Neonatal Nutrition
Trioctanoin-carboxyls-13C3, primarily as a part of medium-chain triglycerides (MCT), has been extensively studied in the context of neonatal nutrition. Research demonstrates that MCTs are beneficial in the enteral and parenteral nutrition of newborn infants due to their high energetic level. Notably, MCTs exhibit oxidation rates approximately twice as high as those of long-chain triglycerides (LCT), indicating their suitability for newborn infant nutrition. Furthermore, the oxidation of MCTs is influenced by the simultaneous carbohydrate supply, with a noted dependency on the carbohydrate intake (Knoblach et al., 1988; Paust et al., 1986; Paust et al., 1987) (Knoblach et al., 1988) (Paust et al., 1986) (Paust et al., 1987).
Fat Malabsorption and Digestive Health
Trioctanoin-carboxyls-13C3 has also been used to study fat malabsorption in children. Through the use of noninvasive 13C-labeled breath tests, it's possible to detect and differentiate the causes of fat malabsorption. The trioctanoin breath test has shown effectiveness in the detection of pancreatic insufficiency and the quantitative study of intraluminal lipolysis (Watkins et al., 1982; Murphy et al., 1990; McClean et al., 1993) (Watkins et al., 1982) (Murphy et al., 1990) (McClean et al., 1993).
Metabolic Studies in Adults
In adults, trioctanoin-carboxyls-13C3 has been utilized to compare the metabolism of MCTs and LCTs. The findings reveal that MCTs, including trioctanoin, have a higher and more rapid oxidation rate than LCTs after both oral and parenteral administration, underscoring their metabolic differences and potential utility in nutritional applications (Metges & Wolfram, 1991) (Metges & Wolfram, 1991).
Absorption and Metabolic Modeling
The absorption of trioctanoin has been studied in relation to the influence of luminal factors such as bile and pancreatic juice. These studies highlight the complexity of lipid metabolism and the importance of various physiological factors in the effective absorption and utilization of dietary fats like trioctanoin (Valdivieso & Schwabe, 1965; Rodriguez et al., 1986) (Valdivieso & Schwabe, 1965) (Rodriguez et al., 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-di((113C)octanoyloxy)propyl (113C)octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i25+1,26+1,27+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPFTAMPNXLGLX-UTXJEHKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCC)O[13C](=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433305 | |
Record name | Trioctanoin-carboxyls-13C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trioctanoin-carboxyls-13C3 | |
CAS RN |
65402-55-3 | |
Record name | Tricaprylin, C-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065402553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trioctanoin-carboxyls-13C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICAPRYLIN, C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7TN04HRR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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